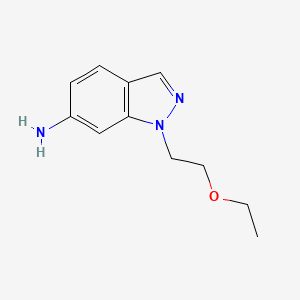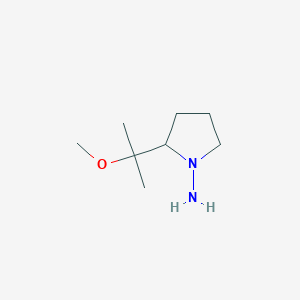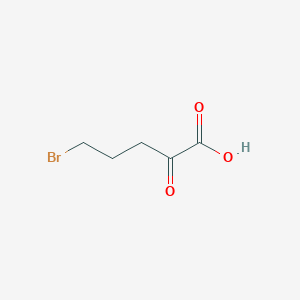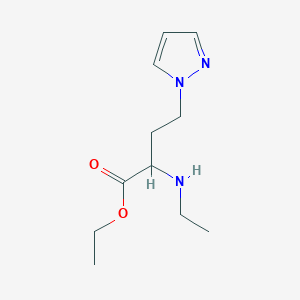
Ethyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethylamino group and a pyrazolyl group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Amination: The ethylated pyrazole is reacted with an ethylamine to introduce the ethylamino group.
Esterification: Finally, the compound is esterified with butanoic acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or pyrazolyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks the ethylamino group, making it less versatile in forming hydrogen bonds.
2-(1H-pyrazol-1-yl)butanoic acid: The carboxylic acid group provides different reactivity compared to the ethyl ester.
Ethyl 2-(methylamino)-4-(1H-pyrazol-1-yl)butanoate: The methylamino group offers different steric and electronic properties compared to the ethylamino group.
Uniqueness: Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate is unique due to the presence of both the ethylamino and pyrazolyl groups, which provide a combination of hydrogen bonding and π-π interactions. This makes it a versatile compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
ethyl 2-(ethylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-3-12-10(11(15)16-4-2)6-9-14-8-5-7-13-14/h5,7-8,10,12H,3-4,6,9H2,1-2H3 |
InChI-Schlüssel |
PFYPNEMIRYCEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CCN1C=CC=N1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


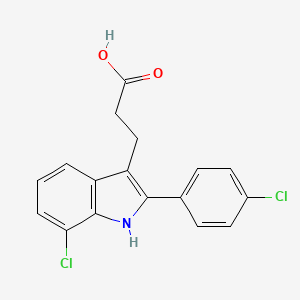
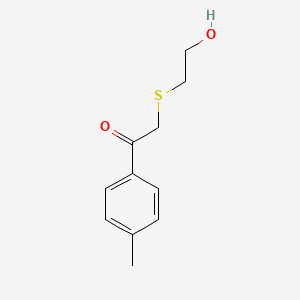




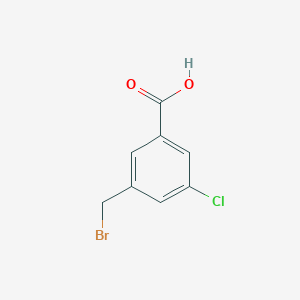
![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)

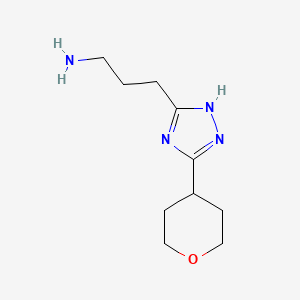
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
